molecular formula C19H17N3O2 B11653672 N'-[(E)-(8-hydroxyquinolin-5-yl)methylidene]-3-phenylpropanehydrazide

N'-[(E)-(8-hydroxyquinolin-5-yl)methylidene]-3-phenylpropanehydrazide

Cat. No.: B11653672
M. Wt: 319.4 g/mol
InChI Key: UWZHMPZOPZIOBH-FYJGNVAPSA-N
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Description

N’-[(E)-(8-hydroxyquinolin-5-yl)methylidene]-3-phenylpropanehydrazide is a fascinating compound with a complex structure. Let’s break it down:

    Chemical Formula: C₁₉H₁₆N₂O₂

    IUPAC Name: N’-[(E)-(8-hydroxyquinolin-5-yl)methylidene]-3-phenylpropanehydrazide

This compound belongs to the class of Schiff base hydrazones, which play a significant role in inorganic chemistry and can form stable complexes with transition metal ions . Now, let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons.

Preparation Methods

The synthetic route for N’-[(E)-(8-hydroxyquinolin-5-yl)methylidene]-3-phenylpropanehydrazide involves the condensation of an aldehyde or ketone with a hydrazine derivative. Specific reaction conditions and industrial production methods may vary, but the general process includes:

    Condensation Reaction: Reacting an aldehyde (or ketone) with hydrazine in a suitable solvent (e.g., ethanol, methanol) to form the Schiff base hydrazone.

    Isolation and Purification: The resulting product is isolated, purified, and characterized using techniques like X-ray crystallography.

Chemical Reactions Analysis

    Reactivity: N’-[(E)-(8-hydroxyquinolin-5-yl)methylidene]-3-phenylpropanehydrazide can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: The specific products depend on the reaction type and conditions.

Scientific Research Applications

    Chemistry: Used as ligands in coordination chemistry and as building blocks for metal complexes.

    Biology: Investigated for potential enzyme inhibition and biological activity.

    Medicine: Explored for pharmacological applications due to its structural features.

    Industry: May serve as a model for antioxidant superoxide dismutase mimics.

Mechanism of Action

The exact mechanism by which N’-[(E)-(8-hydroxyquinolin-5-yl)methylidene]-3-phenylpropanehydrazide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinctive features compared to other hydrazones.

    Similar Compounds: Explore related compounds, such as other Schiff base hydrazones.

Properties

Molecular Formula

C19H17N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

N-[(E)-(8-hydroxyquinolin-5-yl)methylideneamino]-3-phenylpropanamide

InChI

InChI=1S/C19H17N3O2/c23-17-10-9-15(16-7-4-12-20-19(16)17)13-21-22-18(24)11-8-14-5-2-1-3-6-14/h1-7,9-10,12-13,23H,8,11H2,(H,22,24)/b21-13+

InChI Key

UWZHMPZOPZIOBH-FYJGNVAPSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCC(=O)N/N=C/C2=C3C=CC=NC3=C(C=C2)O

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NN=CC2=C3C=CC=NC3=C(C=C2)O

Origin of Product

United States

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